molecular formula C20H20N2O3S B2744420 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate CAS No. 1421531-47-6

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate

Cat. No. B2744420
CAS RN: 1421531-47-6
M. Wt: 368.45
InChI Key: OZFPFNPYWLQDDA-UHFFFAOYSA-N
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Description

The compound “1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry due to its diverse biological activities . The azetidin-3-yl group is a four-membered ring, which is often used in drug design for its conformational rigidity .

Scientific Research Applications

Synthesis Techniques and Pharmacological Evaluation A significant application of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate and its derivatives involves the synthesis of nitrogen and sulfur-containing heterocyclic compounds through microwave-assisted reactions. These compounds, including azetidinones and thiazolidinones, are evaluated for their pharmacological properties, particularly for antibacterial and antifungal activities. The microwave-assisted synthesis method offers rapid and efficient production, highlighting the compound's relevance in creating pharmacologically active agents (Mistry & Desai, 2006).

Anticancer Potential Another critical area of research is exploring the anticancer potential of related compounds. For instance, derivatives have been identified as inhibitors of kinesin spindle protein (KSP), showcasing excellent biochemical potency and pharmaceutical properties. These inhibitors, by arresting cells in mitosis, lead to the formation of the monopolar spindle phenotype, characteristic of KSP inhibition, and ultimately induce cellular death. Such findings underscore the compound's potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Marine-Derived Novel Compounds Research has also led to the discovery of novel isobenzofuranone derivatives from marine fungi associated with starfish, indicating the broad spectrum of sources and derivatives for scientific investigation. These compounds have shown moderate cytotoxic activity against various cancer cell lines, further supporting the chemical's potential in developing anticancer therapies (Lan et al., 2014).

Future Directions

Future research could focus on synthesizing this compound and testing its biological activity. Given the biological activity of similar compounds, it could be a potential candidate for drug development .

properties

IUPAC Name

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-7-6-10-17-18(13)21-20(26-17)22-11-16(12-22)25-19(23)14(2)24-15-8-4-3-5-9-15/h3-10,14,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFPFNPYWLQDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate

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